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Compound of Interest

Compound Name: D-Fructose-d

Cat. No.: B12400297

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical structure of deuterated D-
Fructose (D-Fructose-d), focusing on its isomeric forms, structural analysis methodologies,
and relevant quantitative data. Deuterium-labeled carbohydrates like D-Fructose-d are
invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for
gquantitative analysis by mass spectrometry.

Core Chemical Structure and Isomerism

D-Fructose (CeH120e6) is a ketohexose, a six-carbon monosaccharide containing a ketone
functional group.[1][2] In solution, D-Fructose does not exist as a single structure but as an
equilibrium mixture of several isomers, a phenomenon known as tautomerism.[3] This includes
an open-chain form and multiple cyclic forms.[4][5]

Acyclic Form: keto-D-Fructose

In its linear, open-chain form, D-Fructose has a ketone group at the second carbon position (C-
2).[1][6] This acyclic form is a minor component in aqueous solutions but is the crucial
intermediate for the interconversion between the cyclic forms.[4]

Cyclic Forms: Furanose and Pyranose Rings

The predominant forms of D-Fructose in solution are cyclic hemiketals, formed by an
intramolecular reaction between the ketone group (C-2) and a hydroxyl group.[2][7]
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e Furanose Form: A five-membered ring is formed when the hydroxyl group on C-5 attacks the
C-2 ketone. This structure is named for its resemblance to the organic compound furan.[1][8]

e Pyranose Form: A six-membered ring is formed when the hydroxyl group on C-6 attacks the
C-2 ketone. This form is structurally similar to pyran.[9]

In aqueous solution, D-fructose exists as a mixture of approximately 70% fructopyranose and
22% fructofuranose, with the remaining percentage being the open-chain and other forms.[4][5]

Anomerism: a and 3 Configurations

The process of cyclization creates a new stereocenter at the C-2 carbon, which is referred to as
the anomeric carbon. This gives rise to two distinct anomers for each ring form, designated as
alpha (a) and beta (B).

« In the furanose form: The designation depends on the orientation of the anomeric -OH group
relative to the -CH20H group at C-5. In the B-anomer, the -OH on C-2 is on the same side
(cis), while in the a-anomer, it is on the opposite side (trans).[1]

 In the pyranose form: The a and 3 designation similarly refers to the stereochemistry at the
anomeric C-2 carbon.

The relationship between these primary isomeric forms is illustrated in the diagram below.
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Tautomeric forms of D-Fructose in equilibrium.

Deuteration of D-Fructose (D-Fructose-d)

The term "D-Fructose-d" indicates that one or more hydrogen atoms in the D-Fructose
molecule have been replaced by deuterium (2H or D). The position and number of deuterium
atoms must be specified for a precise description. For example, D-Fructose-d4 is a
commercially available isotopologue where deuterium atoms are specifically located.[10]
Another example is D-[4-2H]fructose, where deuterium is specifically at the C-4 position.[11]
This isotopic labeling does not alter the fundamental isomeric equilibria but provides a "heavy"

marker for analytical detection.

The diagram below illustrates the structure of 3-D-Fructofuranose with a deuterium atom at the

C-4 position as an example.
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B-D-Fructofuranose-4-d

C HO CH20H OH D CH20H

Click to download full resolution via product page
Structure of B-D-Fructofuranose with deuterium at C-4.

Quantitative Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for quantifying the
distribution of fructose tautomers in solution. The distinct chemical environment of each carbon
atom in the different isomers results in unique signals in the 13C-NMR spectrum.
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Carbon Atom B-fructopyranose a-fructofuranose B-fructofuranose
C-1 64.1 64.9 62.9

C-2 98.8 105.1 101.9

C-3 68.4 77.2 80.0

C-14 70.3 76.1 75.1

C-5 69.9 81.9 82.4

C-6 66.8 63.8 63.8

Table 1: 3C-NMR
chemical shifts (ppm)
for the three main
forms of D-Fructose in
deuterated water
(D20). Data is
illustrative and based
on published values.
[12]

Experimental Protocols

The structural characterization and quantification of D-Fructose-d rely on sophisticated
analytical techniques. Below are detailed protocols for NMR spectroscopy and mass
spectrometry.

Protocol for Tautomer Analysis by NMR Spectroscopy

This protocol describes the use of 1H or 13C NMR to determine the equilibrium composition of
D-Fructose-d tautomers.[3]

Objective: To quantify the relative concentrations of pyranose, furanose, and keto forms of D-
Fructose-d in an aqueous solution.

Materials:
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D-Fructose-d sample

Deuterium oxide (D20, 99.9%)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Methodology:

e Sample Preparation: Dissolve a precisely weighed amount of D-Fructose-d (e.g., 25-50 mg)
in a known volume of D20 (e.g., 0.6 mL) directly within an NMR tube to achieve a desired
concentration (e.g., 0.1 M).[13]

o Equilibration: Allow the solution to equilibrate for at least 48 hours at a constant temperature
(e.g., 25 °C) to ensure the tautomeric equilibrium is reached.[3]

* NMR Acquisition:
o Place the NMR tube in the spectrometer, which has been tuned and shimmed.

o Acquire a *H NMR spectrum to identify resonances corresponding to each tautomer.
Previously unidentified shifts in the *H NMR spectrum of D-fructose in D20 have been
assigned to the keto and a-pyranose tautomers, completing the assignment of all major
forms.[3]

o For more resolved data, acquire a proton-decoupled 3C NMR spectrum. This requires a
longer acquisition time but provides distinct signals for each carbon in every major isomer.

o Data Analysis:

o Integrate the area under the characteristic, well-resolved peaks for each tautomer in the
H or 13C spectrum.

o Calculate the mole fraction of each isomer by normalizing the integral of its unique peak
against the sum of integrals for all forms.

The following diagram outlines this experimental workflow.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12400297?utm_src=pdf-body
https://www.benchchem.com/product/b12400297?utm_src=pdf-body
https://www.chemistry.uoc.gr/aspyros/2DNMRcourse/8emata/MRC_1990A.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

1. Sample Preparation
Dissolve D-Fructose-d in D20

'

2. Equilibration
Incubate at constant temp
for 48 hours

i

3. NMR Data Acquisition
Acquire H or 13C spectrum

4. Spectral Processing
Fourier transform, phase,
and baseline correction

5. Data Analysis
Integrate unique peaks
for each tautomer

6. Result Calculation

Determine relative % of
each isomer

Click to download full resolution via product page

Workflow for NMR-based analysis of D-Fructose-d tautomers.

Protocol for Isotopic Analysis by Mass Spectrometry

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the
analysis of D-Fructose-d, often used to confirm isotopic enrichment and for quantification in

biological samples.[14]
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Objective: To confirm the presence and position of deuterium in D-Fructose-d and quantify its
abundance relative to unlabeled fructose.

Materials:

D-Fructose-d sample

Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Anhydrous pyridine or other suitable solvent

GC-MS system with an appropriate column (e.g., capillary column)

Methodology:

Sample Preparation: Lyophilize the sample to remove all water.

Derivatization:

o To the dry sample, add anhydrous pyridine followed by the silylating agent (e.g., BSTFA).

o Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups to their
trimethylsilyl (TMS) ethers. This step is crucial to make the sugar volatile for GC analysis.

GC Separation:
o Inject an aliquot of the derivatized sample into the GC-MS.

o Use a temperature program to separate the derivatized fructose isomers. For example,
start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

MS Analysis:

o As the derivatized fructose elutes from the GC column, it enters the mass spectrometer.

o Operate the MS in electron ionization (El) mode.

o Acquire mass spectra across a relevant m/z range (e.g., 50-600 amu).
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o Data Analysis:
o Analyze the fragmentation pattern of the TMS-derivatized fructose.[15]

o Compare the mass spectra of the deuterated sample to an unlabeled D-Fructose
standard.

o lIdentify fragment ions that contain the deuterium label. The mass shift in these fragments
confirms the presence and can help infer the location of the deuterium atom(s). For
guantification, selected ion monitoring (SIM) can be used to compare the abundance of
specific ions from the labeled and unlabeled species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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